3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide
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Overview
Description
3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C14H12BrClN2O2 and a molecular weight of 355.61 g/mol . This compound is known for its unique structure, which includes a benzohydrazide moiety linked to a bromochlorophenoxy group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and 3-formylbenzoic acid.
Formation of Intermediate: The 4-bromo-2-chlorophenol is reacted with formaldehyde to form 4-bromo-2-chlorophenoxymethyl alcohol.
Condensation Reaction: The intermediate is then condensed with 3-formylbenzoic acid in the presence of a suitable catalyst to form 3-[(4-Bromo-2-chlorophenoxy)methyl]benzaldehyde.
Hydrazide Formation: Finally, the benzaldehyde derivative is reacted with hydrazine hydrate to yield this compound.
Chemical Reactions Analysis
3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide can be compared with other similar compounds, such as:
3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde: This compound has a similar structure but includes a methoxy group, which can alter its chemical and biological properties.
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane: This compound has a different core structure but shares the bromochlorophenoxy group, making it useful for comparative studies.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-[(4-bromo-2-chlorophenoxy)methyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c15-11-4-5-13(12(16)7-11)20-8-9-2-1-3-10(6-9)14(19)18-17/h1-7H,8,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGZWZDNVRQBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)COC2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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